molecular formula C11H11FO2 B1630432 ethyl (2E)-3-(4-fluorophenyl)acrylate

ethyl (2E)-3-(4-fluorophenyl)acrylate

Cat. No.: B1630432
M. Wt: 194.2 g/mol
InChI Key: UNAXNPTZJKKUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (2E)-3-(4-fluorophenyl)acrylate is an organic compound with the molecular formula C11H11FO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl (2E)-3-(4-fluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 4-fluorocinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or an ion exchange resin . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 3-(4-fluorophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or ion exchange resins are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-3-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The fluorine atom enhances the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . The compound’s double bond and ester functional group also play crucial roles in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl (2E)-3-(4-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity in biological systems. The fluorine atom’s high electronegativity and small size allow for strong interactions with target proteins, making this compound particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.2 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3

InChI Key

UNAXNPTZJKKUGO-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)F

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-fluorobenzaldehyde (8.6 mL, 0.081 mol) and carboethoxymethylene triphenylphosphorane (34 g, 0.097 mol) in toluene (400 mL) was heated at reflux for 3 h. After this time the solvent was removed in vacuo and the residue triturated in petrol:Et2O (1:1). The mixture was filtered and the filtrate evaporated. The residue was chromatographed on silica gel, eluting with petrol:Et2O (3:1), to afford the ester (14.4 g, 92%) as a low-melting colourless solid. 1H NMR (major isomer) (250 MHz, CDCl3) δ1.34 (3H, t, J=7.0 Hz), 4.26 (2H, q, J=7.0 Hz), 6.36 (1H, d, J=16 Hz), 7.07 (2H, dd, JHA-HB =8.6 Hz and JHA-F =8.6 Hz), 7.51 (2H, dd, JHB-HA =8.6 Hz and JHB-F =5.3 Hz), 7.65 (1H, d, J=16 Hz).
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8.6 mL
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34 g
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400 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Sodium hydride (2.11 g, 48.4 mmol) was suspended in anhydrous tetrahydrofuran (60 ml), and diethylphosphonoacetic acid ethyl ester (10.84 g, 48.4 mmol) was added dropwise thereto in an ice bath followed by stirring for 10 minutes. To this mixture solution, a solution of 4-fluorobenzaldehyde (5.00 g, 40.3 mmol) in anhydrous tetrahydrofuran (60 ml) was added dropwise at the same temperature. The reaction solution was stirred for 3 hours, and poured into ice-cold water (150 ml), and then extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and the solvent was evaporated in vacuo, and then the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=10:1-3:1) to give 4-fluorocinnamic acid ethyl ester (6.69 g, 86% yield) as a colorless oil.
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2.11 g
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reactant
Reaction Step One
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10.84 g
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reactant
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5 g
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reactant
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60 mL
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solvent
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[Compound]
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150 mL
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60 mL
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Synthesis routes and methods V

Procedure details

4-Fluorobenzaldehyde (27.2 ml, 0.23 Mol) and carboethoxymethylenetriphenylphosphorane (88.38 g, 0.23 Mol) were disolved in toluene (500 ml), and the mixture was heated overnight at reflux. The reaction was stripped then purified by flash chromatography in 25% EtOAc/Hexanes yielded 44.55g of a crystalline solid as product. NMR (300 MHz, CDCl3) δ 7.65 (d, 1H, J=16 Hz); 7.60-7.40 (m, 2H); 7.08 (t, 2H, J=7 Hz); 6.35 (d, 1H, J=16 Hz); 4.26 (q, 2H, J=7 Hz); 1.34 (t, 3H, J=7 Hz).
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27.2 mL
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reactant
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88.38 g
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reactant
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500 mL
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